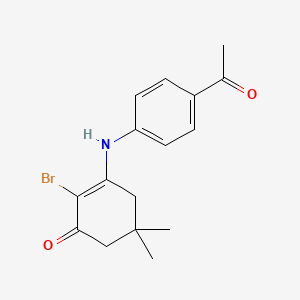

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones via Michael addition, resulting in efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study on 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole highlighted the unique structure and properties of these compounds . Another study discussed the structure of 1-(4-acetylphenyl)-pyrrole-2,5-diones .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A study reported the Michael addition of aromatic alcohols to maleimide to afford products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst . Another study highlighted some recent synthetic approaches for the synthesis of versatile 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a study reported the synthesis and identification of ligand {3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one} (HL*) by the treatment of 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

In organic synthesis, the regio- and chemoselective bromination of cyclopentenones, including derivatives closely related to 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one, has been extensively studied. These methods enable the introduction of bromine atoms into specific positions of the cyclopentenone framework, facilitating the synthesis of important intermediates for pharmaceuticals and materials science. This selective bromination plays a critical role in constructing complex molecules with high precision, highlighting its significance in the synthesis of bromo-substituted cyclopentenones and their analogues (Shirinian et al., 2012).

Another facet of research involves the synthesis of heterocyclic compounds using enaminones derived from acetoacetic esters. These reagents, related to this compound, have been employed to prepare a variety of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems. Such compounds are pivotal for developing novel therapeutics and understanding biological mechanisms (Selič et al., 1997).

Bromodomain Ligand Development

The exploration of bromodomains, which are recognition motifs for acetylated lysines on histone tails, has benefited from the synthesis and application of molecules similar to this compound. Compounds featuring the 3,5-dimethylisoxazole moiety, acting as acetyl-lysine mimetic bromodomain ligands, have shown potential in disrupting protein-protein interactions involved in gene regulation. This research avenue holds promise for therapeutic interventions in cancer and inflammatory diseases by targeting epigenetic readers (Hewings et al., 2011).

Fluorescent Probes for Metal Ions and Amino Acids

Polythiophene-based conjugated polymers, incorporating structural elements related to this compound, have been developed as highly selective and sensitive fluorescent probes. These polymers exhibit specific interactions with metal ions such as Hg2+ and Cu2+, enabling their detection in aqueous solutions. Additionally, the ability of these probes to detect amino acids opens up new possibilities for biochemical assays and environmental monitoring (Guo et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the research of similar compounds have been suggested. For instance, a study on CD45 phosphatase enzymatic activity suggested that it may be a druggable target for cancer therapy . Another study suggested that 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .

Propiedades

IUPAC Name |

3-(4-acetylanilino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWYHDZBUAQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)